N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
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Overview
Description
N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a compound belonging to the thiazole family, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of diphenyl groups at positions 2 and 4 of the thiazole ring enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2,4-diphenylthiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-diphenylthiazole: Lacks the acetamide group but shares the thiazole core structure.
N-(2-phenyl-1,3-thiazol-5-yl)acetamide: Similar structure but with only one phenyl group.
Thiazole derivatives: Various derivatives with different substituents at positions 2 and 4.
Uniqueness
N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is unique due to the presence of both diphenyl groups and the acetamide moiety, which contribute to its enhanced biological activity and stability compared to other thiazole derivatives .
Biological Activity
N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
Thiazole derivatives, including this compound, are recognized for their broad spectrum of biological activities:
- Antimicrobial Activity : Thiazole compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. Research indicates that this compound may act as an antimicrobial agent by inhibiting the growth of microorganisms through interference with cellular processes .
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism involves interaction with DNA and topoisomerase II, leading to DNA double-strand breaks .
- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been found to bind to specific enzymes and receptors, thereby inhibiting their activity. This interaction is crucial for its antimicrobial and anticancer effects.
- Cell Signaling Interference : It may disrupt cellular signaling pathways that are essential for cell survival and proliferation. This disruption can lead to the induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological efficacy of thiazole derivatives is highly dependent on their structural features. For this compound:
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
Anticancer Studies
Research focusing on the anticancer properties of this compound has yielded compelling data:
- Cell Line Testing : The compound was tested against several cancer cell lines including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer). Results indicated a reduction in cell viability with IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity .
- Mechanistic Insights : Further studies revealed that the compound induces apoptosis via mitochondrial pathways without causing cell cycle arrest, suggesting a targeted mechanism of action against cancer cells .
Properties
IUPAC Name |
N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-17-15(13-8-4-2-5-9-13)19-16(21-17)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOXUTHJRATXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.